molecular formula C13H10N4OS B12225514 2-Benzothiazol-2-ylpyridine-3-carbohydrazide

2-Benzothiazol-2-ylpyridine-3-carbohydrazide

Cat. No.: B12225514
M. Wt: 270.31 g/mol
InChI Key: CHLSZUOGRQVANJ-UHFFFAOYSA-N
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Description

2-Benzothiazol-2-ylpyridine-3-carbohydrazide is a heterocyclic compound that features both benzothiazole and pyridine moieties. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-ylpyridine-3-carbohydrazide typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carbohydrazide under specific reaction conditions. One common method includes the use of a catalyst such as sodium metabisulfite and a solvent like dioxane . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazol-2-ylpyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridine rings .

Scientific Research Applications

2-Benzothiazol-2-ylpyridine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-ylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazol-2-ylpyridine-3-carbohydrazide is unique due to the presence of both benzothiazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide

InChI

InChI=1S/C13H10N4OS/c14-17-12(18)8-4-3-7-15-11(8)13-16-9-5-1-2-6-10(9)19-13/h1-7H,14H2,(H,17,18)

InChI Key

CHLSZUOGRQVANJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NN

Origin of Product

United States

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